molecular formula C9H12ClNO2 B556280 N-Benzylglycine hydrochloride CAS No. 7689-50-1

N-Benzylglycine hydrochloride

Cat. No. B556280
CAS RN: 7689-50-1
M. Wt: 201.65 g/mol
InChI Key: BUZJPENZWLUHJD-UHFFFAOYSA-N
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Description

N-Benzylglycine hydrochloride is a derivative of Glycine . It is used for research purposes and is not sold to patients . It is recognized to be beneficial as ergogenic dietary substances .


Synthesis Analysis

The synthesis of N-Benzylglycine hydrochloride is not explicitly mentioned in the search results. .


Molecular Structure Analysis

The molecular formula of N-Benzylglycine hydrochloride is C9H11NO2·HCl . It has a molecular weight of 201.65 .


Physical And Chemical Properties Analysis

N-Benzylglycine hydrochloride is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal . It has a melting point of 228 degrees Celsius (dec.) .

Scientific Research Applications

N-Benzylglycine hydrochloride is a chemical compound with the molecular formula C9H11ClNO2 . It is often used in biochemical research, particularly in the field of amino acids and peptide synthesis .

  • Peptide Synthesis : N-Benzylglycine hydrochloride is often used in peptide synthesis . Peptides are the building blocks of proteins and are crucial in biological processes. The compound can be used to create specific peptide sequences for research or therapeutic purposes.

  • Biochemical Reagents : As a biochemical reagent, N-Benzylglycine hydrochloride can be used in a variety of biochemical reactions . Its properties can influence the outcome of these reactions, making it a valuable tool in biochemical research.

  • Amino Acid Research : N-Benzylglycine hydrochloride is related to amino acids, which are the building blocks of proteins . Therefore, it can be used in research related to amino acids, such as studying their properties, behavior, and role in biological systems.

  • Chemical Synthesis : In the field of chemical synthesis, N-Benzylglycine hydrochloride can be used as a starting material or intermediate to synthesize other chemical compounds .

  • Bioprocessing : N-Benzylglycine hydrochloride can be used in bioprocessing, which involves the use of living cells or their components (e.g., bacteria, enzymes, chloroplasts) to manufacture desired products .

  • Cell Culture and Transfection : In cell culture and transfection, N-Benzylglycine hydrochloride could be used as a component of the culture medium or as a reagent in the transfection process .

  • Cell and Gene Therapy : N-Benzylglycine hydrochloride might be used in cell and gene therapy, potentially as a reagent in the process of modifying cells or genes for therapeutic purposes .

  • Chromatography : In chromatography, N-Benzylglycine hydrochloride could be used as a reagent or a component of the mobile phase .

  • Molecular Testing : N-Benzylglycine hydrochloride might be used in molecular testing, potentially as a reagent in the process of analyzing biological markers in the genome and proteome .

  • Digital Solutions : N-Benzylglycine hydrochloride could be used in the development of digital solutions for biochemical research, potentially as a standard or control in the calibration of digital biochemical analysis tools .

Safety And Hazards

N-Benzylglycine hydrochloride can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

2-(benzylamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c11-9(12)7-10-6-8-4-2-1-3-5-8;/h1-5,10H,6-7H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZJPENZWLUHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373450
Record name N-Benzylglycine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzylglycine hydrochloride

CAS RN

7689-50-1
Record name 7689-50-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25487
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzylglycine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzylglycine Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
W Baker, WD Ollis, VD Poole - Journal of the Chemical Society …, 1949 - pubs.rsc.org
… 1 hour to a stirred, ice-cooled suspension of N-benzylglycine hydrochloride (50 g.) in water (200 cc). After being left for 1 hour at room temperature, the mixture was acidified to pH 4 with …
Number of citations: 187 pubs.rsc.org
GL Rowley, GL Kenyon - Journal of Heterocyclic Chemistry, 1972 - Wiley Online Library
A procedure is presented which allows the conversion of glycine to creatinine (1‐methyl‐2‐amino‐2‐imidazolin‐4‐one). The scheme was devised to optimize the yield based on the …
Number of citations: 11 onlinelibrary.wiley.com
M Tosta, JC Oliveros, JR Mora, T Córdova… - The Journal of …, 2010 - ACS Publications
… For this purpose, N-benzylglycine was prepared from N-benzylglycine hydrochloride (Aldrich) by treatment with 10% NaOH solution. Unfortunately, the prepared amino acid N-…
Number of citations: 4 pubs.acs.org
M Prostenik, NP Salzman… - Journal of the American …, 1955 - ACS Publications
… identified as N-benzylglycine hydrochloride by comparison … Conversion of l-Benzyl-2-carboisopropoxy-3-methylethylenimine to N-Benzylglycine Hydrochloride.—A solution of 6.18 g. (…
Number of citations: 19 pubs.acs.org
J Fugger, JM Tien, IM Hunsberger - Journal of the American …, 1955 - ACS Publications
… In another experiment crude N-benzylglycine hydrochloride was converted to the pure sydnone in 54% over-all yield. Although these yields very likely are …
Number of citations: 68 pubs.acs.org
AGPR Figueiredo, AC Tomé, AMS Silva, JAS Cavaleiro - Tetrahedron, 2007 - Elsevier
… The reaction between aldehyde 1 and N-benzylglycine hydrochloride (2.5 equiv) was carried out in refluxing dry 1,4-dioxane (5 h) in the presence of potassium carbonate (2.5 equiv) …
Number of citations: 38 www.sciencedirect.com
AMG Silva, MAF Faustino, AC Tomé… - Journal of the …, 2001 - pubs.rsc.org
… When the reaction was carried out with N-benzylglycine hydrochloride and potassium carbonate, … 4a–4c was treated with N-benzylglycine hydrochloride and potassium carbonate: the …
Number of citations: 36 pubs.rsc.org
FF de Assis, JM de Souza, BHK Assis, TJ Brocksom… - Dyes and …, 2013 - Elsevier
… Porphyrin 3 (50.0 mg, 56.4 μmol) was solubilized in 10 mL of monochlorobenzene followed by the addition of N-benzylglycine hydrochloride (174 mg, 0.846 mmol) and 1,3,5-trioxane (…
Number of citations: 29 www.sciencedirect.com
BT Golding, PV Ioannou, PJ Sellars - Inorganica Chimica Acta, 1981 - Elsevier
The preparation and characterisation of N-arylmethylglycinato bis-(ethane-1,2-diamine)cobalt(III) complexes, where aryl = phenyl (1a) 2-methylphenyl (1b) and naphthyl (1c), are …
Number of citations: 8 www.sciencedirect.com
BT Golding, GJ Gainsford, AJ Herlt, AM Sargeson - Tetrahedron, 1976 - Elsevier
The stereospecific coordination of N-benzylglycinate ion in ΔR-(N-benzylglycinato)bis(ethylene-diamine) cobalt(III) chloride has been determined by X-ray crystallographic analysis, …
Number of citations: 22 www.sciencedirect.com

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